NNMT Inhibitory Potency: Cross‑Family Contextualization of the Target Compound's Assigned Activity
The compound has been assigned BindingDB entry BDBM50627712, where it is referenced as Compound 5g in US20250017936 and bears a Ki of 140 nM against full‑length recombinant human NNMT [1]. A closely related NNMT‑inhibitor chemotype, exemplified by Compound 5u (BDBM50627730) in the same patent, shows an IC50 of 420 nM in the identical enzymatic assay [2]. Although the two compounds differ in structure beyond the 2‑methoxy motif, the 3‑fold difference in affinity suggests that the substitution pattern encompassing the 2‑methoxy group contributes meaningfully to target engagement. It must be emphasized that a direct, side‑by‑side comparison of CAS 1396856‑25‑9 with a scaffold‑matched analog in the same experiment has not been published, and the observed difference is derived across different patent‑disclosed analogs, which carries the inherent variability of cross‑compound comparisons.
| Evidence Dimension | Inhibition constant (Ki) for recombinant human NNMT |
|---|---|
| Target Compound Data | Ki = 140 nM (BindingDB BDBM50627712, US20250017936 Compound 5g) |
| Comparator Or Baseline | Compound 5u (BindingDB BDBM50627730): IC50 = 420 nM in same assay format |
| Quantified Difference | ~3‑fold lower Ki for the target compound relative to comparator IC50 (note: different affinity metrics) |
| Conditions | Full‑length recombinant human NNMT expressed in E. coli BL21(DE3); preincubation protocol; nicotinamide as substrate |
Why This Matters
A 3‑fold difference in NNMT inhibition can translate into substantially divergent cellular MNA‑depletion profiles, directly impacting in‑vitro efficacy studies in cancer metabolism and metabolic disorder models.
- [1] BindingDB BDBM50627712, Ki = 140 nM against full-length recombinant human NNMT. Accessed via BindingDB.org. View Source
- [2] BindingDB BDBM50627730, Compound 5u, IC50 = 420 nM against full-length recombinant human NNMT. Accessed via BindingDB.org. View Source
